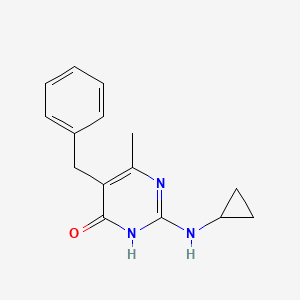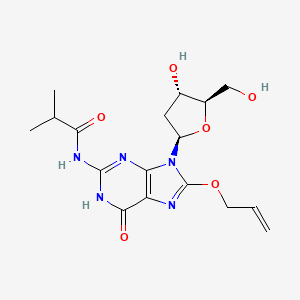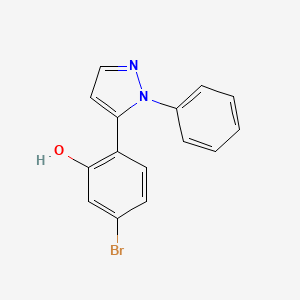
8-Allyloxy-n2-(dimethylaminomethylidene)-2'-deoxyguanosine
Vue d'ensemble
Description
8-Allyloxy-n2-(dimethylaminomethylidene)-2'-deoxyguanosine (8-Allyloxy-dG) is a synthetic nucleoside analog that has been studied for its potential in various scientific research applications, including the ability to inhibit DNA methylation, a process that has been linked to cancer, aging, and other diseases. 8-Allyloxy-dG has been found to be a highly potent inhibitor of DNA methylation, and has been used in a variety of studies to evaluate biological processes and to study the effects of DNA methylation on gene expression.
Mécanisme D'action
8-Allyloxy-dG is a highly potent inhibitor of DNA methylation. It binds to the target DNA sequence and blocks the action of the DNA methyltransferase enzyme, which is responsible for the addition of the methyl group to the target DNA sequence. This prevents the methylation of the target DNA sequence, which in turn prevents the expression of the gene that is associated with that sequence.
Biochemical and Physiological Effects
8-Allyloxy-dG has been found to have a number of biochemical and physiological effects. It has been found to inhibit the expression of genes associated with cancer progression, aging, and other diseases. It has also been found to reduce inflammation and to increase the production of antioxidants. In addition, 8-Allyloxy-dG has been found to have an effect on the regulation of hormones, and to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 8-Allyloxy-dG in lab experiments is that it is a highly potent inhibitor of DNA methylation, which makes it an ideal tool for studying the effects of DNA methylation on gene expression. However, there are some limitations to using 8-Allyloxy-dG in lab experiments. For example, it is not always possible to obtain the pure product in large quantities, and its effects may vary depending on the target DNA sequence.
Orientations Futures
There are a number of potential future directions for research involving 8-Allyloxy-dG. These include the study of its effects on gene expression in different cell types, the development of novel formulations of 8-Allyloxy-dG for use in drug delivery systems, and the exploration of its potential use as a therapeutic agent. In addition, further research is needed to understand the mechanism of action of 8-Allyloxy-dG and to identify potential biomarkers for its use in diagnostics. Finally, further research is needed to explore the potential of 8-Allyloxy-dG as a tool for epigenetic engineering.
Applications De Recherche Scientifique
8-Allyloxy-dG has been used in a variety of studies to evaluate the effects of DNA methylation on gene expression. It has been used to study the epigenetic regulation of gene expression, to study the effects of DNA methylation on gene expression, and to study the effects of DNA methylation on gene regulation. 8-Allyloxy-dG has also been used to study the effects of DNA methylation on cancer progression and to study the effects of DNA methylation on aging.
Propriétés
IUPAC Name |
N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O5/c1-4-5-26-16-18-12-13(19-15(20-14(12)25)17-8-21(2)3)22(16)11-6-9(24)10(7-23)27-11/h4,8-11,23-24H,1,5-7H2,2-3H3,(H,19,20,25)/b17-8+/t9-,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSHMYLTFNJSDF-KJIUFUOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



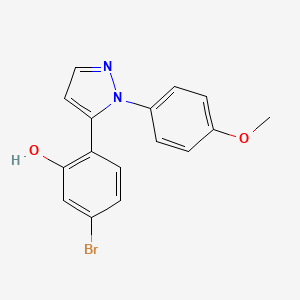

![6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384562.png)
![1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384563.png)
![1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine](/img/structure/B1384564.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B1384565.png)
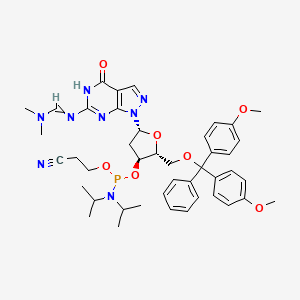
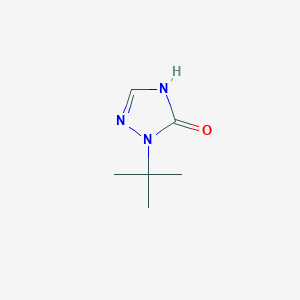
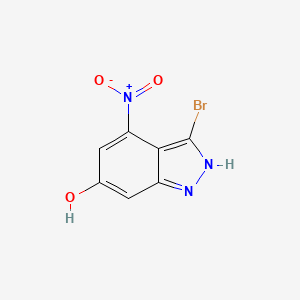
![1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384570.png)
